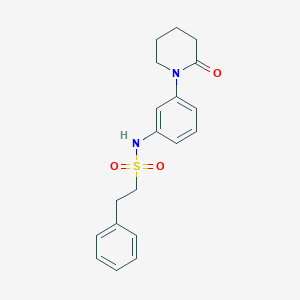

N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is a complex organic compound that features a piperidine ring, a phenyl group, and a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chloronitrobenzene with piperidine to form an intermediate, which is then subjected to further reactions to introduce the sulfonamide group. The reaction conditions often include the use of sodium chlorite for oxidation and mild conditions to ensure high efficiency and practicality .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving recrystallization or slurry methods to purify the intermediates without the need for column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form lactams.

Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, hydrogen gas for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions are typically mild to moderate, ensuring high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications in medicinal chemistry .

Applications De Recherche Scientifique

Chemistry

N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide serves as an intermediate in synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition. Studies have shown its ability to interact with specific enzymes, which may lead to various downstream biological effects, making it a candidate for further investigation in biochemical pathways.

Medicine

The therapeutic potential of this compound is under investigation for treating various diseases, including degenerative and inflammatory conditions. Its mechanism of action involves binding to enzyme active sites, thereby inhibiting their activity and potentially modulating disease pathways.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of materials used in pharmaceuticals and other chemical industries.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, suggesting its potential role in drug development for metabolic disorders.

- Therapeutic Applications : Preliminary clinical studies have indicated that this compound may reduce inflammation markers in animal models of arthritis, supporting its potential use as an anti-inflammatory agent.

Mécanisme D'action

The mechanism of action of N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various downstream effects, depending on the biological pathway involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Apixaban: A direct inhibitor of activated factor X (FXa), used as an anticoagulant.

Rivaroxaban: Another FXa inhibitor with similar applications in preventing blood clots.

Uniqueness

N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is unique due to its specific structural features, such as the combination of a piperidine ring and a sulfonamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

N-(3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various degenerative and inflammatory diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine ring and a sulfonamide group. Its molecular formula is C19H24N2O2S, with a molecular weight of approximately 356.47 g/mol. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, which may contribute to its therapeutic effects in conditions like arthritis and other inflammatory diseases.

- Modulation of Signaling Pathways : It interacts with various signaling pathways, including those related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.

- Antiviral Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses such as SARS-CoV-2, by inhibiting viral proteases crucial for replication.

Efficacy Studies

Table 1 summarizes key findings from studies evaluating the biological activity of this compound.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Inflammatory Disease : A study involving animal models demonstrated that administration of this compound significantly reduced markers of inflammation and joint damage in models of rheumatoid arthritis, suggesting its utility in treating chronic inflammatory conditions.

- Cancer Research : In vitro studies showed that the compound selectively induced apoptosis in various cancer cell lines while sparing normal cells, indicating its potential as a targeted cancer therapy.

- Antiviral Research : A recent investigation into its antiviral properties revealed that modifications to the compound's structure enhanced its efficacy against viral proteases, providing a promising lead for developing new antiviral drugs.

Propriétés

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c22-19-11-4-5-13-21(19)18-10-6-9-17(15-18)20-25(23,24)14-12-16-7-2-1-3-8-16/h1-3,6-10,15,20H,4-5,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKGSFJZKUXKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.